

Methionylthreonine chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to Methionylthreonine

Abstract: **Methionylthreonine** (Met-Thr) is a dipeptide composed of the essential amino acids L-methionine and L-threonine. As a product of protein catabolism, it is classified as an endogenous metabolite. While the individual roles of methionine and threonine in cellular metabolism, protein synthesis, and signaling are well-established, the specific biological functions of the dipeptide are an emerging area of research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of **methionylthreonine**, intended for researchers, scientists, and professionals in drug development. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Chemical Identity and Structure

Methionylthreonine is formed through a peptide bond between the carboxyl group of a methionine residue and the amino group of a threonine residue.

Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid	INVALID-LINK
Synonyms	Met-Thr, L-methionyl-L- threonine, L-Met-L-Thr	INVALID-LINK,INVALID- LINK
Molecular Formula	C9H18N2O4S	INVALID-LINK
Canonical SMILES	CINVALID-LINKO)NC(=O) INVALID-LINKN)O	INVALID-LINK
InChI Key	KAKJTZWHIUWTTD- VQVTYTSYSA-N	INVALID-LINK
PubChem CID	7021822	INVALID-LINK

Physicochemical Properties

The physicochemical properties of **methionylthreonine** are derived from the combined characteristics of its constituent amino acids. A summary of these properties is presented below.



Property	Value	Notes	Reference
Molecular Weight	250.32 g/mol	INVALID-LINK	
Monoisotopic Mass	250.09872823 Da	INVALID-LINK	_
XLogP3	-4.1	Computed	INVALID-LINK
pKa (α-carboxyl)	~2.1 - 2.3	Estimated based on constituent amino acids	[1][2][3]
pKa (α-amino)	~9.1 - 9.2	Estimated based on constituent amino acids	[1][2][4]
Solubility	High	Expected to be freely soluble in water, similar to its constituent amino acids	[5][6][7]

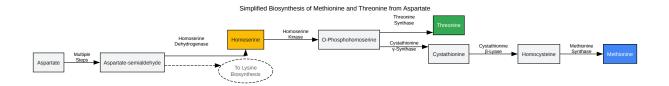
Biological Context and Significance

Methionylthreonine is recognized as a dipeptide and an endogenous metabolite, likely resulting from the incomplete degradation of proteins.[8] While specific signaling roles for this dipeptide have not been extensively characterized, the metabolic pathways of its constituent amino acids are fundamental to cellular function.

Biosynthesis of Constituent Amino Acids

In plants and microorganisms, both methionine and threonine are synthesized from the precursor amino acid, aspartate.[9] This multi-step enzymatic pathway involves several key branch points that also lead to the synthesis of other essential amino acids like lysine.[9] High concentrations of threonine can allosterically inhibit enzymes such as homoserine dehydrogenase, a key regulatory step in the pathway.[9]





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Simplified biosynthesis pathway of methionine and threonine.

Methionine-Dependent Signaling Pathways

Methionine metabolism is intrinsically linked to major cellular signaling networks that control growth, proliferation, and protein synthesis. A key pathway influenced by methionine availability is the PI3K-Akt-mTOR signaling cascade. Methionine can be sensed by cell surface receptors, which in turn can activate this pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.



Extracellular Methionine binds Amino Acid Receptor/Sensor activates PI3K activates mTORC1 phosphorylates phosphorylates (activates) (inhibits inhibition) S6K1 4E-BP1 Protein Synthesis

Methionine Influence on the PI3K-mTOR Signaling Pathway

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Cell Growth

Simplified overview of methionine's role in mTORC1 signaling.

Experimental Protocols



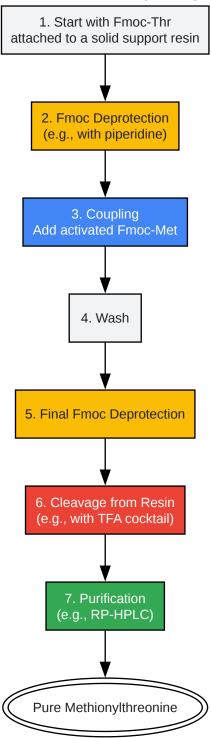
While specific, validated protocols for **methionylthreonine** are not widely published, standard methodologies for dipeptide synthesis and analysis are applicable.

General Protocol for Chemical Synthesis

The chemical synthesis of **methionylthreonine** can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification. A typical workflow using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is outlined below.



General Workflow for Solid-Phase Peptide Synthesis of Met-Thr



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A typical solid-phase peptide synthesis (SPPS) workflow.

Methodology:



- Resin Preparation: Start with a pre-loaded resin, such as Wang or Rink Amide, with the Cterminal amino acid (Fmoc-Thr-OH) already attached.
- Fmoc Deprotection: Remove the Fmoc protecting group from the threonine residue using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
- Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin to form the peptide bond.
- Washing: Wash the resin extensively with DMF and other solvents like dichloromethane
 (DCM) to remove excess reagents and byproducts.
- Final Deprotection: Remove the final Fmoc group from the N-terminal methionine.
- Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically
 containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave
 the dipeptide from the resin and remove any side-chain protecting groups.
- Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

General Protocol for Analysis and Characterization

The identity, purity, and structure of synthesized or isolated **methionylthreonine** are confirmed using a combination of chromatographic and spectroscopic techniques.



General Workflow for Dipeptide Analysis and Characterization Purity Assessment Analytical RP-HPLC (>95%)inject Dipeptide Sample Mass Spectrometry infuse **Identity Confirmation** (e.g., ESI-MS/MS) (e.g., Met-Thr) (Correct Mass) dissolve NMR Spectroscopy Structural Elucidation (1H, 13C, COSY) (Connectivity)

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A standard workflow for the analytical characterization of peptides.

Methodology:

- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To assess the purity of the dipeptide sample.
 - Protocol: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture). Inject
 the sample onto a C18 reverse-phase column. Elute with a gradient of water and
 acetonitrile, both typically containing 0.1% TFA. Monitor the elution profile using a UV
 detector at 214 nm and 280 nm. Purity is determined by integrating the area of the product
 peak relative to the total peak area.[10]
- Mass Spectrometry (MS):
 - Purpose: To confirm the molecular weight and sequence of the dipeptide.
 - Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).[11] Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]+ corresponding to the calculated mass of methionylthreonine (251.106 g/mol). Perform tandem MS (MS/MS) to fragment the parent ion and confirm the amino acid sequence through analysis of the resulting b- and y-ions.[8]



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To provide detailed structural confirmation.
 - Protocol: Dissolve a sufficient quantity of the purified dipeptide in a deuterated solvent (e.g., D₂O). Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra. The chemical shifts, coupling constants, and correlations will confirm the covalent structure and stereochemistry of the molecule.[8]

Summary and Future Directions

Methionylthreonine is a simple dipeptide with a foundation in the core biochemistry of its constituent amino acids, L-methionine and L-threonine. While its primary role is understood as a metabolic intermediate in protein turnover, the potential for specific biological activities remains largely unexplored. Future research could focus on determining if Met-Thr has unique cell-signaling properties, if it interacts with specific receptors or transporters, and whether its circulating levels are altered in various physiological or pathological states. The development of targeted analytical methods will be crucial for accurately quantifying this dipeptide in complex biological matrices and elucidating its potential functional significance.

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